molecular formula C5H5NO2S B103640 Isothiazole-5-carboxylic acid methyl ester CAS No. 15901-66-3

Isothiazole-5-carboxylic acid methyl ester

Cat. No. B103640
CAS RN: 15901-66-3
M. Wt: 143.17 g/mol
InChI Key: SEHOXOITNPIETO-UHFFFAOYSA-N
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Description

Isothiazole-5-carboxylic acid methyl ester is a chemical compound that is part of the isothiazole family, characterized by a heterocyclic ring containing both sulfur and nitrogen atoms. The interest in this compound and its derivatives stems from their potential pharmacological activities, particularly as antiviral and anti-inflammatory agents.

Synthesis Analysis

The synthesis of isothiazole derivatives, including those with a methyl ester group, has been explored in the context of developing new pharmacologically active compounds. For instance, the synthesis of 3,4,5-trisubstituted isothiazoles has been reported to yield compounds with significant antiviral activity against enteroviruses . The process involves the introduction of a short thioalkyl chain and a methyl ester group, which are crucial for the biological activity of these molecules.

Molecular Structure Analysis

The molecular structure of isothiazole derivatives is critical in determining their biological activity. Studies have shown that specific substitutions on the isothiazole ring, such as a methyl ester group at the 4-position, contribute to the efficacy of these compounds as antiviral agents . The presence of a short thioalkyl chain in the 3-position also plays a significant role in enhancing the selectivity and reducing the cytotoxicity of these molecules.

Chemical Reactions Analysis

Isothiazole derivatives undergo various chemical reactions that are essential for their synthesis and modification. The reactivity of these compounds can be manipulated by altering their chemical structure, such as the introduction of a 4-chlorophenyl group, which has been shown to affect the pharmacological properties of the resulting molecules . The reactivity of isothiazole derivatives is a key factor in the development of new compounds with desired biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of isothiazole derivatives are influenced by their molecular structure. For example, the introduction of different substituents can significantly alter the physicochemical characteristics of these compounds, which in turn can affect their biological activity and pharmacokinetic profile. The study of these properties is crucial for understanding the behavior of isothiazole derivatives in biological systems and for optimizing their therapeutic potential .

Scientific Research Applications

1. Chemical Synthesis and Biological Activity

Isothiazole derivatives, including Isothiazole-5-carboxylic acid methyl ester, have been synthesized and evaluated for their biological activities. In particular, research has focused on the synthesis of novel comenic acid derivatives containing isoxazole and isothiazole moieties. These compounds have shown synergistic effects with antitumor drugs like Temozolomid in chemotherapy for brain tumors (Kletskov et al., 2018).

2. Pharmaceutical Applications

Research has explored the synthesis and reactivity of isothiazole derivatives, including their pharmacological activities. For example, some derivatives have displayed significant anti-inflammatory activities in tests such as carrageenan-induced edema and air-pouch inflammation (Regiec et al., 2006).

3. Immunological Activity

Studies have synthesized new compounds of 5-amino-3-methyl-4-isothiazolecarboxylic acid and assessed their immunological activities. These include derivatives with aminoacylamino groups in the isothiazole ring, showing potential in modulating immune responses (Lipnicka & Zimecki, 2007).

properties

IUPAC Name

methyl 1,2-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO2S/c1-8-5(7)4-2-3-6-9-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEHOXOITNPIETO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=NS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20625234
Record name Methyl 1,2-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20625234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isothiazole-5-carboxylic acid methyl ester

CAS RN

15901-66-3
Record name Methyl 1,2-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20625234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 15901-66-3
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Ojha, N Panda - Advanced Synthesis & Catalysis, 2020 - Wiley Online Library
… 1,1-Dioxo-3-phenyl-1H-1λ 6 -benzo[d]isothiazole-5-carboxylic acid methyl ester (5 m). Following the general procedure, the reaction of 4-(methoxycarbonyl)-benzenesulfonic acid 5 m …
Number of citations: 11 onlinelibrary.wiley.com

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